molecular formula C13H16N2O3 B11865896 Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B11865896
M. Wt: 248.28 g/mol
InChI Key: ZAIKRESILISGDT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate typically involves the reaction of indazole derivatives with tert-butyl chloroformate in the presence of a base. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the indazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of indazole derivatives on cellular processes. It can serve as a probe to investigate enzyme activities and receptor interactions.

Medicine: Its ability to modulate biological pathways makes it a candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate is unique due to its combination of the indazole ring and the tert-butyl group, which provides both stability and reactivity. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial production .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-7,16H,8H2,1-3H3

InChI Key

ZAIKRESILISGDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)CO

Origin of Product

United States

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